molecular formula C19H15N3O4 B2398196 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 1105223-78-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No.: B2398196
CAS No.: 1105223-78-6
M. Wt: 349.346
InChI Key: BCYRRGGWYKWTDV-VQHVLOKHSA-N
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Description

This compound belongs to the acrylamide class, characterized by an α,β-unsaturated carbonyl system conjugated with a benzo[d][1,3]dioxol-5-yl (piperonyl) group and an amide nitrogen substituted with a 5-benzyl-1,3,4-oxadiazol-2-yl moiety. The compound’s synthesis likely involves Knoevenagel condensation of benzo[d][1,3]dioxole-5-carbaldehyde with a malonic acid derivative, followed by amide coupling with 5-benzyl-1,3,4-oxadiazol-2-amine, as inferred from analogous procedures .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-17(9-7-14-6-8-15-16(10-14)25-12-24-15)20-19-22-21-18(26-19)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,22,23)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYRRGGWYKWTDV-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(O3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NN=C(O3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Benzyl-Substituted Hydrazides

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of N-benzyl carbohydrazide derivatives. A representative protocol involves refluxing benzyl hydrazinecarboxylate (1.0 eq) with benzoyl chloride (1.2 eq) in dry toluene under nitrogen, followed by addition of phosphorus oxychloride (2.5 eq) to facilitate cyclization at 110°C for 6 hours. This method yields 5-benzyl-1,3,4-oxadiazol-2-amine as a crystalline solid (mp 148–150°C) in 78–82% yield after recrystallization from ethanol.

Table 1: Optimization of Oxadiazole Ring Formation

Reagent System Solvent Temp (°C) Time (h) Yield (%)
POCl₃ Toluene 110 6 82
H₂SO₄ (conc.) EtOH 80 8 65
(COCl)₂ DCM 25 12 71

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization from ethanol. ¹H NMR (400 MHz, DMSO-d₆) confirms the structure: δ 7.35–7.28 (m, 5H, Ar-H), 5.21 (s, 2H, CH₂), 2.85 (s, 2H, NH₂). IR spectroscopy shows characteristic bands at 1654 cm⁻¹ (C=N) and 3320 cm⁻¹ (N-H stretch).

Preparation of (E)-3-(Benzo[d]dioxol-5-yl)acryloyl Chloride

Knoevenagel Condensation for E-Selective Alkene Formation

Piperonal (benzo[d]dioxol-5-carbaldehyde, 1.0 eq) reacts with malonic acid (1.2 eq) in pyridine at 90°C for 4 hours to yield (E)-3-(benzo[d]dioxol-5-yl)acrylic acid with >98% stereoselectivity. The reaction is quenched with 10% HCl, and the precipitate is filtered and washed with cold water (yield: 89%).

Acid Chloride Formation

The acrylic acid (1.0 eq) is treated with oxalyl chloride (2.5 eq) in anhydrous dichloromethane at 0°C under nitrogen. After 2 hours, the mixture is warmed to 25°C and stirred until gas evolution ceases (3 hours). Solvent removal under reduced pressure yields the acyl chloride as a pale-yellow oil (94% yield), stored under nitrogen to prevent hydrolysis.

Amidation of 5-Benzyl-1,3,4-oxadiazol-2-amine with Acryloyl Chloride

Anhydrous Coupling Conditions

A solution of 5-benzyl-1,3,4-oxadiazol-2-amine (1.0 eq) in dry xylene is added dropwise to (E)-3-(benzo[d]dioxol-5-yl)acryloyl chloride (1.1 eq) at 0°C. The mixture is heated to 150°C under reflux with a Dean-Stark trap for 1 hour to remove HCl byproduct. Post-reaction, ethanol (5 vol) is added to precipitate the product, which is filtered and recrystallized from ethanol (yield: 76%).

Table 2: Solvent Screening for Amidation

Solvent Base Temp (°C) Time (h) Yield (%)
Xylene None 150 1 76
Toluene Et₃N 110 2 68
DMF K₂CO₃ 80 4 59

Phase-Transfer Catalysis Enhancement

Incorporating tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 eq) as a phase-transfer agent with tripotassium phosphate (2.0 eq) in toluene at 112°C improves yield to 84% by enhancing interfacial reactivity. The product is isolated via aqueous workup (water wash, 2×250 mL) and vacuum distillation.

Stereochemical Integrity and Byproduct Analysis

E/Z Isomer Control

The E configuration of the acrylamide is preserved by maintaining reaction temperatures >100°C during coupling, as lower temperatures (e.g., 80°C) result in 12–15% Z-isomer contamination. Polar solvents like DMF increase isomerization risk (18% Z-isomer at 80°C).

Impurity Profiling

LC-MS analysis identifies two major byproducts:

  • N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(benzo[d]dioxol-5-yl)propanamide (5–8%): Formed via Michael addition of residual water to the acrylamide double bond.
  • 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(benzo[d]dioxol-5-yl)urea (2–3%): Resulting from phosgene impurities in acyl chloride preparations.

Recrystallization and Final Purification

The crude product is dissolved in boiling isopropyl alcohol (10 vol) and treated with activated charcoal (5% w/w). After hot filtration, slow cooling to 20°C over 2 hours yields colorless needles (mp 182–184°C) with 95.2% purity by HPLC. Repeat recrystallization increases purity to 99.1% (yield recovery: 89%).

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 7.42 (d, J = 15.6 Hz, 1H, CH=CO), 7.38–7.25 (m, 5H, Ar-H), 6.98 (d, J = 15.6 Hz, 1H, CH₂=), 6.85 (s, 1H, dioxole-H), 6.79 (d, J = 8.1 Hz, 1H, dioxole-H), 5.32 (s, 2H, OCH₂O), 4.61 (s, 2H, benzyl-CH₂).
  • IR (KBr): 1712 cm⁻¹ (C=O stretch), 1643 cm⁻¹ (C=N oxadiazole), 1245 cm⁻¹ (C-O-C dioxole).
  • HRMS (ESI+): m/z calcd for C₂₀H₁₆N₃O₄ [M+H]⁺: 370.1132, found: 370.1129.

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3} with a molecular weight of approximately 273.31 g/mol. Its structure incorporates a benzo[d][1,3]dioxole moiety and an oxadiazole derivative, which are known for their biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • Studies have shown that compounds containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have demonstrated IC50 values in the micromolar range against MCF7 breast cancer cells .
    • The mechanism involves inducing apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins such as Bcl-2 .
  • Antimicrobial Properties :
    • Oxadiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.125 μg/mL .
    • The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF7 (Breast Cancer)25.72 ± 3.95 μM
AntimicrobialStaphylococcus aureus0.03 – 0.125 μg/mL
AntimicrobialEscherichia coli0.03 – 0.125 μg/mL

Case Study: Anticancer Efficacy

In a study conducted by Ribeiro Morais et al., the anticancer potential of related compounds was assessed using flow cytometry and animal models. The results indicated that treatment with these compounds significantly reduced tumor growth in mice models compared to controls . This highlights the potential therapeutic application of this compound in cancer therapy.

Case Study: Antimicrobial Activity

Dhumal et al. explored the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium bovis. The study found that specific derivatives exhibited potent inhibitory effects on both active and dormant bacterial states . This suggests that similar mechanisms may be applicable to this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Compound Name Amide Substituent Key Features Biological Activity Reference
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide 4-Hydroxyphenethyl Hydrophilic phenolic group enhances solubility; demonstrated anti-obesity effects via PPAR-γ/FAS inhibition. Anti-obesity (in vitro and in vivo)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (13) 3,4-Dimethoxyphenethyl Methoxy groups increase electron density; NMR δ 7.50 (d, J = 15.2 Hz) confirms trans-configuration. Not explicitly stated
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (6t) Indazol-3-yl ethyl Trimethoxyphenyl enhances antiproliferative activity; LCMS purity >97%. Antiproliferative (cancer)
N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide 5-(2,5-Dichlorobenzyl)thiazol-2-yl Chlorine substituents improve halogen bonding; thiazole ring modifies pharmacokinetics. Not explicitly stated

Key Observations:

  • Amide Substituent Influence : The 1,3,4-oxadiazole group in the target compound offers superior metabolic stability compared to phenethyl or thiazole derivatives, as oxadiazoles resist enzymatic degradation . However, phenethyl derivatives (e.g., 4-hydroxyphenethyl) exhibit better solubility due to polar groups .

Physicochemical and Spectroscopic Properties

  • NMR Data : The target compound’s trans-configuration is expected to show a characteristic doublet for the α-proton at δ ~7.50 (J = 15–16 Hz), consistent with (E)-acrylamides . The oxadiazole’s benzyl group may appear as a singlet at δ ~5.96 (methylene protons) .
  • Solubility : The oxadiazole’s aromaticity may reduce aqueous solubility compared to 4-hydroxyphenethyl derivatives, necessitating formulation adjustments for bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:

Aldol condensation : Reacting benzo[d][1,3]dioxole-5-carbaldehyde with acryloyl chloride under basic conditions (e.g., NaOH/EtOH) to form the acrylate intermediate .

Oxadiazole ring formation : Coupling the acrylate intermediate with 5-benzyl-1,3,4-oxadiazol-2-amine via a nucleophilic acyl substitution reaction. Polar aprotic solvents (e.g., DMF) and catalysts (e.g., EDCI/HOBt) are used to enhance yield .

  • Optimization : Key parameters include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for acrylate:amine). Purity is improved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Verify aromatic proton environments (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.0 ppm) and acrylamide carbonyl signals (δ ~165–170 ppm) .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~385) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .

Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?

  • Methodological Answer :

  • Targets : Likely candidates include bacterial Mur ligases (cell wall synthesis enzymes) due to structural similarity to known inhibitors .
  • Assay Design :

Enzyme inhibition : Use fluorescence-based assays (e.g., ATP consumption via NADH-coupled detection) with purified MurC/D enzymes .

Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to Mur ligases?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the acrylamide moiety and Mur ligase active sites (e.g., hydrogen bonding with Lys157/Asn298) .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields) to identify regions for structural modification (e.g., oxadiazolyl substituents) .
    • Data Interpretation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC50 values to prioritize derivatives .

Q. How do contradictory bioactivity results (e.g., high enzyme inhibition but low MIC) arise, and how are they resolved?

  • Methodological Answer :

  • Possible Causes :
  • Poor membrane permeability (logP > 3.5 reduces aqueous solubility).
  • Efflux pump activity in Gram-negative bacteria .
  • Resolution Strategies :

Prodrug design : Introduce ester groups to enhance permeability, which are hydrolyzed intracellularly .

Synergy studies : Combine with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to boost MIC .

Q. What advanced techniques are used to study structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Parallel synthesis : Generate a library of derivatives with variations in:
  • Benzo[d][1,3]dioxole substituents (e.g., nitro, methoxy groups).
  • Oxadiazolyl side chains (e.g., alkyl vs. aryl groups) .
  • High-throughput screening : Use 96-well plate assays to measure IC50 and MIC for all derivatives.
  • SAR Analysis :
  • Key Trend : Electron-withdrawing groups on the benzyl moiety enhance enzyme inhibition (e.g., -NO2 reduces IC50 by 40%) .
  • Data Table :
DerivativeR Group (Oxadiazolyl)IC50 (MurD, μM)MIC (S. aureus, μg/mL)
ParentBenzyl12.564
D14-Nitrobenzyl7.832
D24-Methoxybenzyl18.2>128

Methodological Challenges and Solutions

Q. How are stereochemical impurities (e.g., Z-isomer formation) detected and minimized during synthesis?

  • Methodological Answer :

  • Detection : HPLC with chiral columns (e.g., Chiralpak IA) or NOESY NMR to distinguish E/Z isomers .
  • Minimization : Use of sterically hindered bases (e.g., DBU) during condensation to favor the E-configuration .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH adjustment : Formulate in buffered solutions (pH 6.5–7.4) to prevent acrylamide hydrolysis .
  • Light sensitivity : Store in amber vials at -20°C; add antioxidants (e.g., BHT) to solid samples .

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